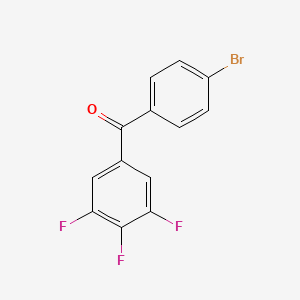
4-Bromo-3',4',5'-trifluorobenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+3,4,5-TrifluorobenzeneAlCl34-Bromo-3’,4’,5’-trifluorobenzophenone
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’,4’,5’-trifluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under reflux conditions.
Electrophilic substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzophenones.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of 4-Bromo-3’,4’,5’-trifluorobenzhydrol.
科学研究应用
4-Bromo-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-3’,4’,5’-trifluorobenzophenone depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The presence of electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
- 4-Bromobenzotrifluoride
- 1-Bromo-3,4,5-trifluorobenzene
- 2,3,4,5,6-Pentafluorobenzyl bromide
Uniqueness
4-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of bromine and multiple fluorine substitutions on the benzophenone core. This structural arrangement imparts distinct electronic properties, making it valuable for specific applications in research and industry.
生物活性
4-Bromo-3',4',5'-trifluorobenzophenone (C13H7BrF3O) is an organic compound characterized by a benzophenone structure with a bromine atom and three fluorine atoms substituted on the aromatic rings. This unique substitution pattern enhances its electronic properties, influencing its reactivity and interactions in various biological contexts. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in targeting specific enzymes and receptors.
The molecular weight of this compound is 297.09 g/mol. The presence of halogens, particularly the trifluoro group, significantly alters its chemical behavior, making it a candidate for various biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H7BrF3O |
| Molecular Weight | 297.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The halogen substituents can enhance binding affinity to specific targets, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. The compound's photoactive nature in solution suggests it may also participate in photochemical reactions that could affect biological processes.
Anticancer Activity
Similar benzophenone derivatives have shown promising anticancer activity. For instance, compounds with analogous structures have demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines, targeting pathways involved in cell proliferation and apoptosis. Although direct studies on this specific compound are scarce, its structural characteristics imply potential efficacy in cancer treatment.
Anti-inflammatory Activity
In related research, benzophenone derivatives have been investigated for their anti-inflammatory properties. Compounds exhibiting structural similarities have shown significant inhibition of pro-inflammatory cytokines (e.g., IL-6 and TNF-α), suggesting that this compound may also possess anti-inflammatory effects.
Case Studies
- Anticancer Efficacy : A study on a series of fluorinated benzophenones revealed that compounds with trifluoro substitutions exhibited enhanced cytotoxicity against human leukemia cell lines, indicating a potential mechanism involving apoptosis induction.
- Antimicrobial Screening : In a comparative analysis, several benzophenone derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that fluorinated derivatives had a lower minimum inhibitory concentration (MIC) compared to non-fluorinated counterparts.
属性
IUPAC Name |
(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCMTSYHSKIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














